molecular formula C19H15FN2O2S B2570302 9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-79-1

9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2570302
M. Wt: 354.4
InChI Key: DOYXDGYGQSSVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The formation of thiones, like “9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, can be studied via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .


Chemical Reactions Analysis

The formation of thiones, like “9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione”, can be studied via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives, including structures similar to 9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been explored for their antiviral properties. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have shown significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Synthesis and Structural Analysis

Studies have been conducted on the synthesis of various substituted pyrimidines, which are structurally related to the compound . These include the synthesis of thieno[2,3-d]pyrimidines (More et al., 2013) and pyrimidin-2-one derivatives (El-Nabi et al., 2003), demonstrating the compound's relevance in synthetic organic chemistry.

Sensing and Detection Applications

Pyrimidine derivatives have been utilized in the development of fluorescent sensors, such as the heteroatom-containing organic fluorophore CP3E, which demonstrates the potential for pyrimidine structures in sensing applications (Yang et al., 2013).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to adsorption on the metal surface, which is pertinent for industrial applications (Soltani et al., 2015).

Cytotoxic Activity and Antifungal Properties

Research has explored the cytotoxic activity of pyrimidine derivatives against various cancer cell lines, highlighting their potential in chemotherapy (Hassan et al., 2015). Additionally, thiazolo[4,5-d]pyrimidine derivatives have shown potent antifungal activity, suggesting their application in antifungal therapies (Chhabria et al., 2011).

Synthesis and Biological Activity

The synthesis and biological activities of various pyrimidine derivatives have been a focus of research, encompassing a wide range of potential applications, from antibacterial agents to analgesic and anti-inflammatory properties (Muralidharan et al., 2019).

properties

IUPAC Name

9-ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c1-2-23-15-5-3-4-12-10-14-18(24-16(12)15)21-17(22-19(14)25)11-6-8-13(20)9-7-11/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYXDGYGQSSVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethoxy-2-(4-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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